N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-based hybrid compound featuring a carboxamide bridge connecting two benzothiazole moieties. The 6-methoxy substitution on one benzothiazole ring and the pyridin-2-ylmethyl group on the nitrogen atom distinguish its structure from simpler benzothiazole derivatives. Its hydrochloride salt (CAS: 5206) is commercially available, indicating its relevance in medicinal chemistry research .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c1-28-15-9-10-17-19(12-15)30-22(25-17)26(13-14-6-4-5-11-23-14)21(27)20-24-16-7-2-3-8-18(16)29-20/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQCFJTCAAYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.4 g/mol
- CAS Number : 941967-96-0
Biological Activity Overview
Research indicates that compounds containing benzothiazole and pyridine moieties exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The specific compound has shown promise in various studies, particularly in its anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds structurally similar to this compound have demonstrated significant inhibitory effects on cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HCT-15 | 0.1 |
| Compound B | HeLa | 0.2 |
| This compound | MDA-MB-468 | TBD |
The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole and pyridine components can enhance potency against specific cancer types, indicating a promising avenue for drug development .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several pathways have been proposed:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy as it disrupts mitotic processes .
- GABAergic Modulation : Some derivatives have demonstrated anticonvulsant activity through GABAergic neurotransmission modulation, suggesting potential applications in neurological disorders .
- Urease Inhibition : Compounds with thiazole moieties have exhibited urease inhibition, which may contribute to their antimicrobial properties .
Case Studies
A notable study evaluated the efficacy of various benzothiazole derivatives against different cancer cell lines. The findings indicated that modifications enhancing electron-donating characteristics at specific positions significantly increased cytotoxicity against resistant cancer cells .
Another case study focused on the neuroprotective effects of similar compounds, revealing a protective index that suggests lower neurotoxicity compared to standard treatments . This highlights the potential for developing safer therapeutic agents.
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives, including those similar to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide, exhibit significant cytotoxic effects against cancer cells such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.
Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of thiazole-pyridine hybrids, revealing that certain derivatives displayed better efficacy than standard chemotherapeutic agents like 5-fluorouracil. For instance, one hybrid demonstrated an IC50 of 0.71 μM against breast cancer cells, indicating its potential as a therapeutic agent in oncology .
Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of compounds related to this compound. These compounds have been shown to exhibit anticonvulsant activity in various animal models.
Experimental Findings
In a study assessing the anticonvulsant properties of thiazole-based compounds, several derivatives were tested using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. The results indicated that certain thiazole derivatives provided significant protection against seizures with a high protective index, suggesting their potential utility in treating epilepsy .
Mechanistic Insights
Understanding the mechanisms behind the biological activities of these compounds is crucial for their development as therapeutic agents. Thiazole-containing compounds often interact with GABAergic neurotransmission pathways, which are pivotal in modulating neuronal excitability and preventing seizures.
Mechanism-Based Approaches
Studies have suggested that modifications to the thiazole structure can enhance its interaction with specific biological targets, leading to improved efficacy in both anticancer and anticonvulsant activities. The structure–activity relationship (SAR) analysis has been instrumental in identifying key functional groups responsible for these effects .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Activity Type | Cell Lines/Models | Findings |
|---|---|---|---|
| Anticancer | Cytotoxicity | PC3, MCF-7, HepG2 | IC50 values indicate superior efficacy over 5-FU |
| Anticonvulsant | Seizure Protection | MES and scPTZ tests | High protective index observed |
| Mechanistic Insights | GABAergic Interaction | Various thiazole derivatives | Enhanced efficacy through structural modifications |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzothiazole Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely employs carbodiimide-mediated amide coupling, a standard method for carboxamide derivatives, as seen in compound 14 .
- In contrast, nitro-to-amine reduction (as in ) achieves higher yields (~60%), highlighting the impact of substituent reactivity on synthetic efficiency .
Key Observations :
- While direct activity data for the target compound is unavailable, VEGFR-2 inhibition is plausible due to structural similarities with compound 6d, which shows potent activity (IC50: 0.28 µM) . The pyridin-2-ylmethyl group may enhance selectivity for kinase targets.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid byproducts like unreacted intermediates .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% preferred; use C18 columns with acetonitrile/water gradients) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S content to confirm stoichiometry .
Q. Example SAR Table :
| Substituent | Solubility (mg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| -OCH₃ (parent) | 0.12 | 8.5 |
| -OH (analogue) | 1.8 | 6.2 |
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Variable Substituents : Synthesize derivatives with modified methoxy, pyridinyl, or benzothiazole groups .
- Assay Selection :
- Data Analysis :
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization :
- Data Interpretation :
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
